Pantethein

描述

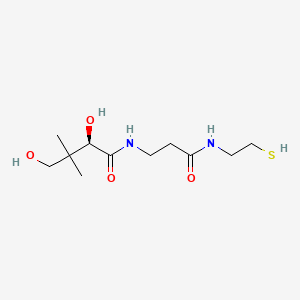

Structure

3D Structure

属性

IUPAC Name |

2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethylamino)propyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXZGRMVNNHPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-65-1 | |

| Record name | Pantetheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Pantetheine in the Coenzyme A Salvage Pathway: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coenzyme A (CoA) is a central and indispensable cofactor in cellular metabolism, integral to the catabolism of carbohydrates, fatty acids, and amino acids via the tricarboxylic acid (TCA) cycle. While the canonical biosynthesis of CoA from pantothenic acid (Vitamin B5) is well-established, a growing body of research highlights the critical role of pantetheine and its disulfide form, pantethine, in an alternative "salvage" pathway. This pathway is of significant interest, particularly in pathological conditions where the canonical pathway is compromised, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN). This technical guide provides a comprehensive exploration of the biochemical routes governing CoA synthesis from pantetheine, details the key enzymes involved, presents quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols for the investigation of this vital metabolic route.

Introduction to Coenzyme A and its Biosynthesis

Coenzyme A is a universal and essential cofactor participating in over 100 metabolic reactions.[1] Its primary function is as a carrier of acyl groups, most notably acetyl-CoA, a critical intermediate in cellular respiration and the biosynthesis of fatty acids, cholesterol, and other essential compounds.[1] The functional core of CoA is a terminal thiol (-SH) group on its 4'-phosphopantetheine moiety, which forms high-energy thioester bonds with acyl groups. The synthesis of CoA is a five-step enzymatic process, conserved across prokaryotes and eukaryotes, that begins with the essential nutrient pantothenic acid.[1][2]

The Canonical and Salvage Pathways of Coenzyme A Biosynthesis

Cells employ two primary pathways for the synthesis of CoA: the canonical de novo pathway and a salvage pathway that utilizes pantetheine.

The Canonical Coenzyme A Biosynthesis Pathway

The canonical pathway involves five enzymatic steps, converting pantothenic acid into CoA.[1][2] The enzymes involved are Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), and the bifunctional enzyme CoA Synthase (COASY), which possesses both Phosphopantetheine Adenylyltransferase (PPAT) and Dephospho-CoA Kinase (DPCK) activities.[1][3]

The five-step canonical pathway of Coenzyme A synthesis from Pantothenic Acid.

The Pantetheine Salvage Pathway

The salvage pathway provides an alternative route to CoA synthesis, utilizing pantetheine, which can be derived from dietary pantethine or the degradation of intracellular CoA.[1][4] This pathway is particularly crucial when the canonical pathway is impaired, for instance, by mutations in the PANK2 gene, which cause PKAN.[1]

Orally administered pantethine is rapidly hydrolyzed into two molecules of its monomeric form, pantetheine.[5] Pantetheine can then be acted upon by pantetheinase (also known as Vanin-1), an ectoenzyme that cleaves it into pantothenic acid and cysteamine.[6][7][8] The liberated pantothenic acid can subsequently enter the canonical pathway.

Crucially, there is evidence for a more direct route where pantetheine bypasses the initial PanK-catalyzed step. Pantetheine can be phosphorylated by a kinase to form 4'-phosphopantetheine, the same intermediate produced by PPCDC in the canonical pathway.[1] This allows for the continuation of CoA synthesis even in the presence of deficient PanK activity.[1]

Pantetheine metabolism and its entry into the Coenzyme A synthesis pathway.

Quantitative Data on Pantetheine Metabolism and CoA Synthesis

The administration of pantethine has been shown to quantitatively affect metabolic parameters, particularly cellular CoA levels, in preclinical models of diseases with impaired CoA biosynthesis.

| Model System | Condition | Treatment | Outcome on CoA Levels | Reference |

| Mammalian Cells | PANK2 Depletion | Pantethine | Rescued mitochondrial abnormalities, linked to restoration of the CoA pool. | [1] |

| Preclinical PKAN Models | Impaired PanK function | Pantethine | Restored CoA levels to near wild-type. | [1] |

Detailed Experimental Protocols

Investigating the role of pantetheine in CoA biosynthesis necessitates robust and sensitive analytical methodologies. Key protocols include the quantification of CoA and its thioesters and the measurement of pantetheinase activity.

Quantification of Coenzyme A and its Thioesters by HPLC

This protocol outlines a general workflow for the extraction and quantification of CoA and its thioesters from biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.1. Principle

This method is based on the separation of CoA species by reverse-phase HPLC and their detection by UV absorbance, typically at 254 nm.

4.1.2. Materials

-

Perchloric acid (PCA), 1 M

-

Potassium carbonate (K2CO3), 5 M

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1 M sodium phosphate, pH 4.9

-

Mobile phase B: 0.1 M sodium phosphate, pH 4.9, with 40% acetonitrile

-

CoA standards

4.1.3. Sample Preparation (from cell culture or tissue)

-

Homogenization : Homogenize cell pellets or tissues in 1 M PCA on ice.

-

Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Neutralization : Carefully transfer the supernatant to a new tube. Neutralize by adding 5 M K2CO3 dropwise until the pH is between 6.0 and 7.0.[1]

-

Final Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO4 precipitate.[1]

-

The resulting supernatant contains the CoA species and is ready for HPLC analysis or storage at -80°C.[1]

4.1.4. HPLC Analysis

-

Injection : Inject the prepared sample onto the C18 column.

-

Elution : Use a gradient of mobile phase B to elute the CoA species. A typical gradient might be 0-100% B over 30 minutes.

-

Detection : Monitor the absorbance at 254 nm.

-

Quantification : Compare the peak areas of the samples to a standard curve generated from known concentrations of CoA standards.

A generalized workflow for the extraction and quantification of CoA by HPLC-UV.

Pantetheinase (Vanin-1) Activity Assay

This protocol describes a continuous spectrophotometric assay for determining pantetheinase activity.[9]

4.2.1. Principle

The assay measures the hydrolysis of pantetheine, which releases the thiol-containing product, cysteamine. The free thiol group of cysteamine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[9]

4.2.2. Materials

-

Spectrophotometer or microplate reader capable of reading absorbance at 412 nm

-

Pantetheine solution (10 mM in water)

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0)

-

Purified pantetheinase or cell/tissue lysate

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0

4.2.3. Procedure

-

Sample Preparation : Prepare tissue homogenates or cell lysates in an appropriate buffer and centrifuge to clarify. Plasma or serum samples can often be used directly.[1]

-

Reaction Setup : In a 96-well plate or cuvette, prepare a reaction mixture containing:

-

150 µL Reaction Buffer

-

20 µL Pantetheine solution

-

10 µL DTNB solution[9]

-

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction : Add 20 µL of the enzyme sample to the well to start the reaction.[9]

-

Measurement : Immediately begin monitoring the increase in absorbance at 412 nm over a defined period (e.g., 15-30 minutes).

-

Calculation : Calculate the concentration of cysteamine produced using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[9]

Workflow for the pantetheinase (Vanin-1) activity assay.

Pantothenate Kinase (PanK) Activity Assay

Several methods are available for measuring PanK activity, including radiometric and luminescence-based assays.

4.3.1. Luminescence-Based Kinase Activity Assay

4.3.1.1. Principle This is a two-step assay. In the first step, PanK catalyzes the phosphorylation of pantothenate, consuming ATP and producing ADP. In the second step, the remaining ATP is quantified using a luciferase/luciferin reaction. The amount of light produced is inversely proportional to the PanK activity.[10]

4.3.1.2. Materials

-

Luminometer

-

Recombinant PanK enzyme

-

Pantothenate

-

ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Commercially available ATP detection kit (containing luciferase and luciferin)

4.3.1.3. Procedure

-

Kinase Reaction : In a 96-well plate, combine the PanK enzyme, pantothenate, and ATP in the kinase assay buffer. Include controls without enzyme and without substrate.

-

Incubation : Incubate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

ATP Detection : Add the ATP detection reagent to each well.

-

Luminescence Measurement : Measure the luminescence using a luminometer.

-

Data Analysis : The decrease in luminescence in the sample wells compared to the controls is proportional to the PanK activity.

Conclusion and Future Directions

The pantetheine salvage pathway represents a critical alternative route for Coenzyme A biosynthesis, with significant therapeutic implications for diseases characterized by impaired canonical CoA synthesis, such as PKAN. The ability of pantethine to bypass the defective PanK enzyme underscores its potential as a valuable therapeutic agent.

Future research should focus on further elucidating the regulation of the salvage pathway and identifying the specific kinase(s) responsible for the direct phosphorylation of pantetheine. Additionally, the development of more sensitive and high-throughput assays for monitoring CoA metabolism will be crucial for advancing our understanding of this vital pathway and for the development of novel therapeutic strategies targeting CoA dysregulation. Further clinical investigations are warranted to optimize dosing strategies for pantethine in various metabolic and neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vanin 1: Its Physiological Function and Role in Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pantetheine hydrolase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Distinctions Between Pantetheine and Pantethine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the biochemical differences between pantetheine and its disulfide dimer, pantethine. While closely related, these two molecules exhibit distinct chemical properties, metabolic fates, and biological activities that are crucial for researchers in the fields of biochemistry, pharmacology, and drug development. This document details their structural and physicochemical differences, delineates their roles in Coenzyme A (CoA) biosynthesis, and provides an overview of the key enzymes governing their interconversion. Furthermore, this guide includes detailed experimental protocols for the quantification of these molecules and the assessment of related enzymatic activities, alongside visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Pantetheine and pantethine are pivotal molecules in cellular metabolism, primarily serving as precursors to the essential cofactor Coenzyme A. Pantothenic acid (Vitamin B5) is the foundational nutrient for this pathway, but pantetheine and pantethine represent more immediate precursors to CoA. Pantethine, the disulfide form of pantetheine, is often utilized in nutritional supplements due to its increased stability.[1] Upon ingestion, pantethine is readily converted to two molecules of pantetheine, the biologically active form that directly enters the CoA biosynthetic pathway.[2] Understanding the nuanced differences between these two compounds is critical for designing experiments, interpreting metabolic data, and developing therapeutic strategies that target CoA metabolism.

Physicochemical Properties

The primary structural difference between pantetheine and pantethine is the presence of a disulfide bond in pantethine, which is formed from the oxidation of the thiol groups of two pantetheine molecules. This structural variation imparts significant differences in their chemical and physical properties.

| Property | Pantetheine | Pantethine | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₄S | C₂₂H₄₂N₄O₈S₂ | [3] |

| Molar Mass | 278.37 g/mol | 554.72 g/mol | [3] |

| Structure | Monomer with a free thiol (-SH) group | Dimer linked by a disulfide (-S-S-) bond | [1] |

| Solubility in Water | 0.41 g/L | ≥ 100 mg/mL | [3][4] |

| Solubility in DMSO | Not readily available | ≥ 100 mg/mL | [4] |

| Solubility in Ethanol | Not readily available | 100 mg/mL (requires sonication) | [5] |

| Stability | Less stable, prone to oxidation | More stable, but degrades over time if not refrigerated. Susceptible to hydrolysis under acidic and basic conditions. | [1][6] |

Metabolic Pathways

Pantetheine and pantethine are integral to the Coenzyme A biosynthetic pathway. Pantethine serves as a prodrug to pantetheine, which is a direct substrate for phosphorylation by pantetheine kinase.

Conversion of Pantethine to Pantetheine

The initial step in the metabolism of pantethine is its reduction to two molecules of pantetheine. This reaction is catalyzed by disulfide reductases, such as glutathione reductase, utilizing NADPH as a reducing equivalent.

Coenzyme A Biosynthesis from Pantetheine

Pantetheine is a key intermediate in the "salvage pathway" of CoA biosynthesis. It is phosphorylated by pantetheine kinase to form 4'-phosphopantetheine, which then enters the downstream steps of the canonical CoA synthesis pathway.

Key Enzymes

The metabolism of pantetheine and pantethine is governed by specific enzymes with distinct kinetic properties.

| Enzyme | Substrate(s) | Product(s) | Michaelis Constant (Km) | Vmax | Reference(s) |

| Pantetheinase | Pantetheine, H₂O | Pantothenic acid, Cysteamine | 4.6 µM (rat intestinal enzyme) | Not specified | [7] |

| Pantetheine Kinase | Pantetheine, ATP | 4'-Phosphopantetheine, ADP | 23 ± 2 µM (for PanK3) | Not specified | [8] |

| Pantothenate Kinase (PanK3) | Pantothenate, ATP | 4'-Phosphopantothenate, ADP | 14 ± 0.1 µM | Not specified | [8] |

Experimental Protocols

Accurate quantification of pantetheine, pantethine, and the activity of related enzymes is essential for research in this area. The following are detailed protocols for key experimental procedures.

Quantification of Pantetheine and Pantethine by HPLC-UV

This method allows for the separation and quantification of pantetheine and pantethine in biological samples.[5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Reagents:

-

Mobile Phase A: Phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Pantetheine and Pantethine standards.

Procedure:

-

Sample Preparation:

-

For plasma/serum: Deproteinize the sample by adding three volumes of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

For tissue homogenates: Homogenize the tissue in a suitable buffer and deproteinize with acetonitrile as described above.

-

-

Chromatography:

-

Set the column temperature to 30°C.

-

Use a gradient elution, for example:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B (linear gradient)

-

20-25 min: 95% B

-

25-30 min: 95% to 5% B (linear gradient)

-

30-35 min: 5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 210 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pantetheine and pantethine standards.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

Quantification of Coenzyme A Precursors by LC-MS/MS

This highly sensitive method is suitable for the simultaneous quantification of multiple CoA precursors, including pantothenic acid and pantetheine.[9][10]

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

C18 or HILIC column.

Reagents:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Internal standards (e.g., stable isotope-labeled pantothenic acid).

Procedure:

-

Sample Preparation:

-

Follow the same deproteinization procedure as for HPLC-UV analysis. It is crucial to add a known amount of internal standard to each sample before deproteinization.

-

-

LC-MS/MS Analysis:

-

Use a gradient elution optimized for the separation of the target analytes.

-

Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Define the specific MRM transitions for each analyte and internal standard (Precursor ion -> Product ion).

-

-

Quantification:

-

Calculate the ratio of the peak area of each analyte to its corresponding internal standard.

-

Generate a standard curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of the analytes in the samples from the standard curve.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pantothenic Acid | 220.1 | 90.1 |

| Pantetheine | 279.1 | 132.1 |

Pantetheinase Activity Assay

This spectrophotometric assay measures the activity of pantetheinase by detecting the release of cysteamine.[11]

Principle: The thiol group of cysteamine, a product of pantetheine hydrolysis, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Reagents:

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0.

-

Pantetheine solution (10 mM in water).

-

DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 7.0).

-

Enzyme sample (purified pantetheinase or cell/tissue lysate).

Procedure:

-

In a microplate well or cuvette, prepare a reaction mixture containing:

-

150 µL Reaction Buffer

-

20 µL Pantetheine solution

-

10 µL DTNB solution

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the enzyme sample.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Conclusion

Pantetheine and pantethine, while structurally similar, possess distinct biochemical characteristics that influence their stability, metabolic processing, and biological functions. Pantethine's stability makes it a suitable oral precursor to the more direct CoA precursor, pantetheine. A thorough understanding of their individual properties, the enzymes that metabolize them, and the pathways they feed into is paramount for researchers investigating cellular metabolism and developing novel therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the accurate study of these important biomolecules.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Pantetheine (FDB023172) - FooDB [foodb.ca]

- 4. selleckchem.com [selleckchem.com]

- 5. Development and validation of a stability-indicating LC-UV method for the determination of pantethine and its degradation product based on a forced degradation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Pantetheine as a Key Intermediate in Coenzyme A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a fundamental cofactor in cellular metabolism, indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The biosynthesis of CoA is a highly regulated, multi-step enzymatic process. This technical guide provides an in-depth exploration of the CoA biosynthetic pathway, with a particular focus on the pivotal role of pantetheine as a key intermediate. We will delve into the canonical pathway starting from pantothenate (Vitamin B5) and the increasingly significant salvage pathway that utilizes pantethine. This document will present a comprehensive overview of the enzymes involved, their kinetic properties, detailed experimental protocols for their study, and the regulatory mechanisms that govern this essential metabolic route.

Introduction to Coenzyme A Biosynthesis

The synthesis of Coenzyme A is a universally conserved five-step enzymatic pathway that begins with the essential vitamin pantothenate (B5). This pathway is critical for maintaining cellular homeostasis and energy production. In addition to the canonical de novo synthesis pathway, a salvage pathway utilizing pantethine, the dimeric form of pantetheine, has been identified. This salvage pathway is of particular interest as it can bypass enzymatic defects in the canonical pathway, offering potential therapeutic avenues for related disorders.

The Canonical Coenzyme A Biosynthetic Pathway

The canonical pathway converts pantothenate into CoA through the sequential action of five enzymes.

-

Step 1: Phosphorylation of Pantothenate. The pathway is initiated by the phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PanK) and is the primary rate-limiting and regulatory step in CoA biosynthesis.

-

Step 2: Cysteine Addition. 4'-phosphopantothenate is then condensed with cysteine to form 4'-phosphopantothenoylcysteine. This ATP-dependent reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .

-

Step 3: Decarboxylation. The cysteine moiety of 4'-phosphopantothenoylcysteine is subsequently decarboxylated to yield 4'-phosphopantetheine, the central intermediate of the pathway. This step is carried out by Phosphopantothenoylcysteine Decarboxylase (PPCDC) .

-

Step 4: Adenylylation. 4'-phosphopantetheine is then adenylylated by the transfer of an adenylyl group from ATP, forming dephospho-CoA. This reaction is catalyzed by Phosphopantetheine Adenylyltransferase (PPAT) .

-

Step 5: Phosphorylation of Dephospho-CoA. The final step is the phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to form Coenzyme A. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) . In mammals, the last two steps are catalyzed by a bifunctional enzyme called CoA Synthase (COASY), which possesses both PPAT and DPCK activities.

The Enzymatic Journey from Pantethine to Pantetheine: A Technical Guide

An in-depth technical guide on the enzymatic conversion of pantethine to pantetheine, designed for researchers, scientists, and drug development professionals.

Introduction

The conversion of the disulfide pantethine to its thiol form, pantetheine, and its subsequent enzymatic hydrolysis is a critical juncture in cellular metabolism, linking coenzyme A (CoA) biosynthesis and salvage pathways with cellular responses to oxidative stress and inflammation. Pantethine, the dimeric form of pantetheine, serves as a metabolic precursor to pantetheine, a key intermediate in the biosynthesis of Coenzyme A (CoA). The enzymatic processing of pantethine is pivotal for recycling pantothenic acid (vitamin B5) and generating the bioactive aminothiol, cysteamine.

This transformation is fundamentally a two-step process. The first step involves the reduction of the disulfide bond in pantethine to yield two molecules of pantetheine. This reaction is generally mediated by cellular disulfide-reducing systems like the glutathione and thioredoxin pathways. The second, more specific step is the hydrolysis of pantetheine, catalyzed by the enzyme pantetheinase (also known as Vanin-1), which breaks it down into pantothenic acid and cysteamine.

Understanding the intricacies of these enzymatic processes is crucial for several fields of research. In drug development, modulating the activity of these enzymes presents a potential therapeutic strategy for conditions associated with oxidative stress, inflammation, and metabolic disorders. For biochemists and cell biologists, this pathway offers a fascinating model for studying the interplay between metabolism and cellular signaling. This guide provides a detailed exploration of the core enzymatic steps, methodologies for their investigation, and the broader physiological context of this metabolic route.

Core Enzymatic Conversions

The metabolic journey from pantethine to the foundational molecules of pantothenic acid and cysteamine involves two distinct enzymatic stages.

Step 1: Reduction of Pantethine to Pantetheine

The initial step is the reductive cleavage of the disulfide bond within the pantethine molecule, resulting in two molecules of the monomeric thiol, pantetheine. This reaction is not catalyzed by a single, specific enzyme but is instead accomplished by the cell's general disulfide-reducing machinery.

-

Glutathione Reductase System : This system uses NADPH to maintain a high cellular ratio of reduced glutathione (GSH) to its oxidized form (GSSG). GSH can then act as a reductant, cleaving the disulfide bond of pantethine.

-

Thioredoxin Reductase System : This selenoenzyme system, which includes thioredoxin reductase, thioredoxin, and NADPH, is another primary mechanism for reducing disulfide bonds in a wide range of cellular proteins and molecules, including likely pantethine.

Step 2: Hydrolysis of Pantetheine by Pantetheinase

The second and more characterized step is the hydrolysis of pantetheine. This reaction is catalyzed by the enzyme pantetheinase, systematically known as (R)-pantetheine amidohydrolase (EC 3.5.1.92). This enzyme cleaves the amide bond in pantetheine to release two biologically significant products:

-

(R)-pantothenate (Pantothenic Acid or Vitamin B5) : This product is a crucial precursor that can be recycled back into the main Coenzyme A biosynthetic pathway.

-

Cysteamine : A potent aminothiol with significant antioxidant properties that plays a role in modulating immune responses and oxidative stress.

The primary enzyme responsible for this activity in mammals is Vanin-1 (VNN1), a GPI-anchored ectoenzyme highly expressed in tissues such as the kidney, liver, and intestine.

Metabolic and Signaling Pathways

The conversion of pantethine is integrated into central metabolic and signaling networks, primarily the Coenzyme A (CoA) biosynthesis pathway and cellular responses to oxidative stress.

Coenzyme A Biosynthesis: The Salvage Pathway

Pantetheinase activity is a key component of the "salvage pathway" for CoA biosynthesis. While CoA can be synthesized de novo from pantothenic acid, the breakdown of existing CoA yields intermediates like 4'-phosphopantetheine and pantetheine. Pantetheinase hydrolyzes pantetheine to liberate pantothenic acid, which can then be re-phosphorylated by pantothenate kinase (PanK) to re-enter the main synthetic pathway. Furthermore, evidence suggests that pantetheine can be directly phosphorylated to 4'-phosphopantetheine, bypassing the initial PanK-catalyzed step, which is particularly important in conditions where PanK activity is deficient.

Vanin-1 in Oxidative Stress and Inflammation

Vanin-1 activity is a critical regulator of tissue responses to stress. The cysteamine produced by pantetheinase is a powerful antioxidant. However, its subsequent oxidation to cystamine can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) synthesis, thereby modulating the cellular redox state. This dual role means that Vanin-1 can either be protective or sensitizing depending on the context of the diseased organ. Its activity is implicated in inflammatory bowel disease, renal injury, and other conditions where oxidative stress is a key pathological component.

Quantitative Data Summary

Table 1: Kinetic and Physicochemical Properties of Pantetheinase

| Enzyme Source | Substrate | K_m_ | Specific Activity | Optimal pH | Optimal Temp. | Reference(s) |

| Rat Intestinal Mucosa | Pantetheine | 4.6 µM | Not Reported | 4.0 - 9.0 | Not Reported | |

| Pig Kidney | Pantetheine | Not Reported | 14 µmol/min/mg | Not Reported | Not Reported | |

| Horse Kidney | Pantethine | ~5 mM | Not Reported | 4.0 - 5.5 | Up to 70°C |

Table 2: Selected Inhibitors of Pantetheinase (Vanin-1)

| Inhibitor | Type | Target | IC_50_ | Reference(s) |

| RR6 | Reversible, Competitive | Recombinant human Vanin-1 | 540 nM | |

| RR6 | Reversible, Competitive | Human serum pantetheinase | 40 nM | |

| PFI-653 | Chemical Probe | Recombinant human plasma Vanin-1 | 6.85 nM | |

| PFI-653 | Chemical Probe | Mouse plasma Vanin-1 | 53.4 nM | |

| Vanin-1-IN-3 (OMP-7) | Not Specified | Vanin-1 | 38 nM (0.038 µM) | |

| Pantethine | Irreversible (Disulfide) | Pantetheinase | Not Quantified |

Experimental Protocols

Protocol 1: Purification of Pantetheinase from Tissue

This protocol is adapted from the methodology used for purifying the enzyme from pig kidney.

Objective: To purify pantetheinase to homogeneity from a tissue source.

Principle: The protocol involves solubilizing the membrane-associated enzyme followed by a series of protein purification steps including heat treatment, salt fractionation, and column chromatography.

Materials:

-

Tissue source (e.g., pig kidney cortex)

-

Butanol

-

Ammonium sulfate

-

Chromatography resins: Hydrophobic interaction (e.g., Phenyl Sepharose), Hydroxyapatite

-

Appropriate buffers for each chromatography step

-

SDS-PAGE analysis equipment

Methodology:

-

Homogenization & Solubilization: Homogenize the tissue in a suitable buffer. Solubilize the microsomal glycoprotein enzyme by exposure to butanol.

-

Heat Treatment: Heat the solubilized fraction to denature and precipitate heat-labile proteins. Centrifuge to collect the supernatant containing the heat-stable pantetheinase.

-

Ammonium Sulfate Fractionation: Perform a stepwise precipitation of proteins using increasing concentrations of ammonium sulfate. Collect the fraction containing the highest pantetheinase activity.

-

Hydrophobic Interaction Chromatography: Apply the active fraction to a hydrophobic interaction column and elute with a decreasing salt gradient.

-

Hydroxyapatite Chromatography: Pool the active fractions and apply them to a hydroxyapatite column, eluting with an increasing phosphate gradient.

-

Purity Assessment: Analyze the purity of the final enzyme preparation at each stage using SDS-PAGE.

Protocol 2: Spectrophotometric Assay of Pantetheinase Activity

This assay is based on the reaction of the thiol-containing product, cysteamine, with Ellman's reagent (DTNB).

Objective: To measure the activity of pantetheinase by quantifying the rate of cysteamine release.

Principle: The released cysteamine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which is quantified by its absorbance at 412 nm. The molar extinction coefficient of TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

Materials:

-

Spectrophotometer or microplate reader capable of reading at 412 nm

-

Pantetheine solution (e.g., 10 mM in water)

-

DTNB solution (e.g., 10 mM in 100 mM potassium phosphate buffer, pH 7.0)

-

Purified pantetheinase or cell/tissue lysate

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0

-

37°C incubator

Methodology:

-

Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing:

-

150 µL Reaction Buffer

-

20 µL Pantetheine solution

-

10 µL DTNB solution

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

-

Initiation: Initiate the reaction by adding 20 µL of the enzyme solution.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), or monitor the absorbance change kinetically.

-

Measurement: Measure the absorbance at 412 nm.

-

Calculation: Calculate the concentration of cysteamine produced using the Beer-Lambert law and the molar extinction coefficient of TNB²⁻.

The enzymatic conversion of pantethine to pantetheine and its subsequent hydrolysis represents a crucial metabolic hub with far-reaching physiological implications. While the reduction of pantethine is likely mediated by general cellular reductase systems, the hydrolysis of pantetheine is specifically catalyzed by pantetheinase (Vanin-1). The products of this reaction, pantothenic acid and cysteamine

The Structural and Metabolic Relationship of Pantetheine to Pantothenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the structural and metabolic relationship between pantetheine and its precursor, pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient that serves as the foundation for the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Pantetheine, a key intermediate in this biosynthetic process, is formed by the conjugation of pantothenic acid with cysteamine. This guide details the chemical structures, physicochemical properties, and the enzymatic transformations that connect these two molecules. Furthermore, it provides detailed experimental protocols for the synthesis of pantetheine and the enzymatic assay of pantetheinase, the enzyme responsible for the hydrolysis of pantetheine back to pantothenic acid. The signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of their intricate relationship.

Introduction

Pantothenic acid, or Vitamin B5, is a water-soluble vitamin ubiquitously found in various food sources. Its biological significance lies in its role as the precursor to coenzyme A (CoA), an essential cofactor for numerous biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules such as steroids, and acetylcholine.[1][2] The metabolic journey from pantothenic acid to CoA involves a series of enzymatic steps, with pantetheine emerging as a critical intermediate.

Pantetheine is structurally differentiated from pantothenic acid by the addition of a cysteamine moiety via an amide linkage. This structural modification is pivotal for its function within the CoA molecule. The dimeric form of pantetheine, known as pantethine, is formed by a disulfide bridge between two pantetheine molecules.[3] This guide will elucidate the structural nuances and the metabolic interconversion between pantothenic acid and pantetheine, providing a foundational understanding for researchers in the fields of biochemistry, nutrition, and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of pantothenic acid and pantetheine is fundamental for their study and application in research and development. The following tables summarize key quantitative data for these molecules.

Table 1: Physicochemical Properties of Pantothenic Acid

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₇NO₅ | [3][4] |

| Molecular Weight | 219.24 g/mol | [3][4] |

| Appearance | Yellow, viscous oil | [5] |

| Melting Point | Not applicable (decomposes) | [5] |

| Solubility | Very soluble in water; soluble in ethanol. | [5][6] |

| pKa | 4.4 | [5] |

Table 2: Physicochemical Properties of Pantetheine

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₂₂N₂O₄S | [1][7] |

| Molecular Weight | 278.37 g/mol | [1][7] |

| Appearance | Viscous liquid | [8] |

| Melting Point | Not available | |

| Solubility | Soluble in water. | [9] |

| pKa (Strongest Acidic) | 10.07 (thiol group) | [9] |

| pKa (Strongest Basic) | -1.5 | [9] |

Structural Relationship and Biosynthesis

The structural transformation from pantothenic acid to pantetheine is a cornerstone of CoA biosynthesis. This conversion involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amino group of cysteamine.

Chemical Structures

The fundamental structural difference lies in the presence of the thiol-containing cysteamine group in pantetheine.

Caption: Structural conversion of pantothenic acid to pantetheine.

Biosynthetic Pathway of Coenzyme A

Pantetheine is a key intermediate in the multi-step enzymatic synthesis of Coenzyme A from pantothenic acid. The pathway is highly conserved across various organisms.[5][10]

Caption: The five-step enzymatic synthesis of Coenzyme A.

Experimental Protocols

Chemical Synthesis of Pantethine

This protocol outlines a general method for the chemical synthesis of pantethine from a pantothenic acid derivative and cystamine.

Materials:

-

Calcium pantothenate

-

Cation-exchange resin

-

Acetone dimethyl acetal

-

Mild acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Cystamine dihydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

80% Aqueous acetic acid

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Free Pantothenic Acid: Dissolve calcium pantothenate in deionized water and pass the solution through a column packed with a suitable cation-exchange resin to remove calcium ions. Collect the eluate containing free pantothenic acid and concentrate under reduced pressure.

-

Ketal Protection of Pantothenic Acid: Dissolve the free pantothenic acid in an anhydrous solvent. Add acetone dimethyl acetal and a catalytic amount of a mild acid. Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC). The resulting pantothenic acid ketal can be purified by crystallization.

-

Condensation with Cystamine: Dissolve the purified pantothenic acid ketal and cystamine dihydrochloride in an anhydrous solvent like DMF. Cool the mixture in an ice bath and slowly add a solution of DCC in the same solvent. Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours.

-

Work-up and Ketal Hydrolysis: After the reaction is complete, filter off the precipitated dicyclohexylurea. Evaporate the solvent under reduced pressure. Dissolve the residue in 80% aqueous acetic acid and heat to hydrolyze the ketal protecting group.

-

Purification of Pantethine: After hydrolysis, remove the acetic acid under reduced pressure. The crude pantethine can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

Caption: General workflow for the chemical synthesis of pantethine.

Enzymatic Hydrolysis of Pantetheine by Pantetheinase

This protocol describes a spectrophotometric assay to measure the activity of pantetheinase, the enzyme that hydrolyzes pantetheine to pantothenic acid and cysteamine. The assay measures the formation of the colored product resulting from the reaction of the released thiol (cysteamine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Spectrophotometer capable of reading absorbance at 412 nm

-

Pantetheine solution (substrate)

-

DTNB (Ellman's reagent) solution

-

Purified pantetheinase enzyme or a biological sample containing the enzyme (e.g., tissue homogenate)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

Microplate reader (optional for high-throughput screening)

Procedure:

-

Reaction Setup: In a microcuvette or a well of a microplate, prepare a reaction mixture containing the reaction buffer, DTNB solution, and pantetheine solution.

-

Enzyme Addition: Initiate the reaction by adding a known amount of the pantetheinase enzyme or the biological sample to the reaction mixture.

-

Spectrophotometric Measurement: Immediately start monitoring the increase in absorbance at 412 nm over time. This absorbance change is proportional to the formation of 2-nitro-5-thiobenzoate (TNB), which is produced upon the reaction of DTNB with the sulfhydryl group of cysteamine released from pantetheine hydrolysis.

-

Calculation of Enzyme Activity: The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm). One unit of pantetheinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of TNB per minute under the specified assay conditions.

Caption: Experimental workflow for the spectrophotometric assay of pantetheinase.

Conclusion

The structural relationship between pantetheine and pantothenic acid is fundamental to cellular metabolism, underpinning the biosynthesis of the indispensable coenzyme A. This technical guide has provided a detailed overview of their chemical structures, physicochemical properties, and the enzymatic pathways that interlink them. The provided experimental protocols offer a practical framework for the synthesis and enzymatic analysis of these molecules, which can be adapted for various research applications. A thorough understanding of the principles and methodologies outlined herein is crucial for scientists and researchers aiming to investigate the roles of pantothenic acid and its derivatives in health and disease, and for the development of novel therapeutic strategies targeting CoA metabolism.

References

- 1. Modular synthesis of pantetheine and phosphopantetheine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pantethine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coenzyme A - Wikipedia [en.wikipedia.org]

- 7. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 8. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Pantetheine-Pantothenate Salvage Pathway: A Technical Guide to its Core Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pantetheine-pantothenate salvage pathway represents a critical metabolic route for recycling pantothenic acid (Vitamin B5), a precursor for the essential cofactor Coenzyme A (CoA). This pathway is governed by the enzymatic hydrolysis of pantetheine, primarily by the ectoenzyme pantetheinase (Vanin-1), to yield pantothenic acid and the bioactive aminothiol, cysteamine.[1][2] Beyond its role in CoA homeostasis, this pathway is a crucial hub influencing cellular responses to oxidative stress and inflammation through the production of cysteamine.[3] Understanding the intricacies of this pathway is vital for drug development, particularly in targeting metabolic disorders, inflammatory conditions, and certain parasitic infections where CoA metabolism is a key vulnerability.[3][4] This guide provides an in-depth exploration of the pathway's enzymology, physiological significance, quantitative parameters, and detailed experimental protocols for its investigation.

Introduction: Beyond De Novo Synthesis

Coenzyme A is a universal and indispensable cofactor in cellular metabolism, participating in over 100 reactions, including the Krebs cycle and the synthesis and oxidation of fatty acids.[5][6] Its biosynthesis begins with the essential vitamin pantothenic acid.[5] While the canonical five-step pathway for de novo CoA synthesis is well-characterized, cells also employ a salvage pathway to recover and reuse intermediates.[2][5] This salvage mechanism is particularly important for recycling pantothenate from the degradation of CoA and its intermediates.[2] The central process in this salvage operation is the conversion of pantethine and its subsequent breakdown product, pantetheine, to liberate pantothenic acid for re-entry into the main CoA synthesis pathway.[1][2]

Core Pathway: Enzymology and Mechanism

The salvage pathway consists of two primary enzymatic steps that convert the disulfide pantethine into the foundational precursors for CoA synthesis and antioxidant defense.

Step 1: Reduction of Pantethine to Pantetheine

Pantethine, the stable disulfide dimer, is the initial substrate.[1] It undergoes reduction to form two molecules of its thiol form, pantetheine. This reaction is not catalyzed by a single specific enzyme but is likely mediated by general cellular reductase systems, such as those involving glutathione reductase or thioredoxin reductase, which utilize NADPH as a reducing equivalent.[1]

Step 2: Hydrolysis of Pantetheine

The hydrolysis of pantetheine is the cornerstone of the salvage pathway and is catalyzed by the enzyme pantetheinase .[1]

-

Enzyme: Pantetheinase (EC 3.5.1.92), also known as Vanin-1, is the most prominent and well-studied isoform.[1][3]

-

Family: It belongs to the vanin family of ectoenzymes, which also includes vanin-2 (GPI-80) and vanin-3.[2]

-

Location: Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored protein typically found on the outer surface of various cell types, with high expression in the intestine and kidneys.[1][3]

-

Reaction: It catalyzes the hydrolysis of the amide bond in pantetheine, releasing pantothenic acid and cysteamine.[1][3]

The liberated pantothenic acid is then available for transport into the cell to be re-phosphorylated by Pantothenate Kinase (PanK), the rate-limiting step of the canonical CoA biosynthesis pathway.[5]

Physiological Functions and Significance

The products of the salvage pathway, pantothenic acid and cysteamine, are not merely metabolic intermediates but are crucial molecules with far-reaching physiological effects.[1]

Coenzyme A Homeostasis

The primary role of the pathway is to maintain cellular pools of CoA. By recycling pantothenic acid from degraded CoA, the pathway ensures a steady supply of this essential precursor, which is particularly critical in tissues with high metabolic activity.[2] In certain pathological conditions where the canonical pathway is impaired, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), this salvage pathway gains therapeutic importance.[5] Supplying pantethine can bypass the deficient PanK enzyme, as pantetheine can be phosphorylated to 4'-phosphopantetheine, a downstream intermediate in the CoA synthesis pathway.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pantothenate biosynthesis is critical for chronic infection by the neurotropic parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pantetheine in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular redox homeostasis, the intricate balance between oxidizing and reducing equivalents, is paramount for normal physiological function. Disruptions in this equilibrium, leading to a state of oxidative stress, are implicated in the pathophysiology of a wide array of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Pantetheine, a dimeric form of pantetheine and a precursor to Coenzyme A (CoA), is emerging as a significant modulator of cellular redox balance. This technical guide provides an in-depth exploration of the multifaceted role of pantetheine in maintaining redox homeostasis, detailing its mechanisms of action, impact on antioxidant defense systems, and its interplay with key metabolic and signaling pathways.

This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and includes visualizations of relevant pathways to offer a comprehensive resource for the scientific and drug development communities.

Core Mechanisms of Pantetheine in Redox Homeostasis

Pantetheine's influence on cellular redox homeostasis is not attributed to a single mode of action but rather a combination of direct and indirect effects stemming from its unique metabolism. Ingested pantethine is readily converted to two molecules of pantetheine, which is then metabolized to cysteamine and pantothenic acid (Vitamin B5). Pantothenic acid enters the canonical pathway for Coenzyme A (CoA) synthesis. This metabolic cascade places pantetheine at the nexus of cellular energy metabolism and antioxidant defense.

The primary mechanisms by which pantetheine contributes to cellular redox homeostasis are:

-

Indirect support of glutathione (GSH) synthesis through Coenzyme A and ATP production: The synthesis of glutathione, the most abundant endogenous antioxidant, is an ATP-dependent process. Pantetheine, by serving as a precursor to CoA, plays a crucial role in cellular energy metabolism, particularly the tricarboxylic acid (TCA) cycle, which is a major source of ATP.[1][2] Increased availability of ATP, in turn, enhances the activity of γ-glutamylcysteine synthetase and glutathione synthetase, the enzymes responsible for GSH biosynthesis.[1][2]

-

Direct antioxidant activity and inhibition of lipid peroxidation: Pantetheine has been shown to directly inhibit the peroxidation of lipids.[3] This is particularly relevant in the context of low-density lipoprotein (LDL) oxidation, a key event in the pathogenesis of atherosclerosis. By preserving the integrity of apo B, the primary protein component of LDL, pantetheine helps to prevent the formation of atherogenic oxidized LDL particles.[3]

-

The antioxidant role of its metabolite, cysteamine: Cysteamine, a metabolite of pantetheine, is a potent antioxidant in its own right. It can directly scavenge reactive oxygen species (ROS) and has been shown to modulate the activity of antioxidant enzymes.[4]

-

Potential activation of the Nrf2 pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. While direct evidence for pantetheine itself is still emerging, its metabolite cystamine has been implicated in the activation of the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and cytoprotective genes.[5]

Data Presentation

The following tables summarize the quantitative data available on the effects of pantetheine and its metabolites on various parameters related to cellular redox homeostasis and metabolism.

Table 1: Effect of Pantethine on Plasma Lipid Profile (Human Clinical Trial)

| Parameter | Dosage | Duration | Change from Baseline | p-value | Reference |

| Total Cholesterol | 600-900 mg/day | 16 weeks | -3% | < 0.005 | [6] |

| LDL Cholesterol | 600-900 mg/day | 16 weeks | -4% | < 0.005 | [6] |

| Non-HDL Cholesterol | 600-900 mg/day | 16 weeks | Significant decrease | 0.042 | [7] |

| Triglycerides | 600 mg/day | 8 weeks | -16.5% | Significant |

Table 2: In Vitro Inhibition of LDL Peroxidation by Pantethine

| Compound | Concentration | Inhibition of MDA formation | Reference |

| Pantethine | 1 mM | Marked inhibition | [3] |

| Pantethine | 0.5 mM | Less effective inhibition | [3] |

| Pantethine | 2 mM | Less effective inhibition | [3] |

| Pantethine | 10 mM | No prevention | [3] |

| Glutathione (control) | 1 mM | Marked inhibition | [3] |

MDA: Malondialdehyde, a marker of lipid peroxidation.

Table 3: Effect of Cysteamine (Pantethine Metabolite) on Oxidative Stress Markers

| Parameter | Model System | Treatment | Effect | Reference |

| Total Thiol Content | Mouse Kidney (UUO model) | Cysteamine (600 mg/kg/day) | 53% increase | [4] |

| Reactive Oxygen Species (ROS) Generation | Cultured Macrophages | Cysteamine | 33% reduction | [4] |

| Intracellular Oxidant Species | Cultured Macrophages | Cysteamine | 43-52% reduction | [4] |

UUO: Unilateral Ureteral Obstruction.

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in pantetheine's modulation of cellular redox homeostasis.

Caption: Metabolic conversion of pantethine to its bioactive components.

References

- 1. researchgate.net [researchgate.net]

- 2. Pantothenic acid and pantothenol increase biosynthesis of glutathione by boosting cell energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pantesin® pantethine: Comprehensively aiding cardiovascular health for 40 years [nutraingredients.com]

- 4. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pantetheine as a Precursor to the Aminothiol Cysteamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantetheine, an intermediate in the degradation of Coenzyme A (CoA), serves as a crucial precursor to the bioactive aminothiol cysteamine. This conversion is catalyzed by the enzyme pantetheinase, also known as vanin. The generation of cysteamine from pantetheine is of significant interest to the scientific and drug development communities due to its diverse physiological roles, including its antioxidant properties and its therapeutic applications in various diseases. This technical guide provides an in-depth overview of the biochemical conversion of pantetheine to cysteamine, detailed experimental protocols for its study, and quantitative data to support further research and development.

Biochemical Pathway: From Coenzyme A to Cysteamine

The production of cysteamine is intrinsically linked to the metabolism of Coenzyme A, an essential cofactor in numerous metabolic reactions. CoA is synthesized from pantothenic acid (Vitamin B5) and degraded through a reverse pathway.[1] In the final step of CoA degradation, 4'-phosphopantetheine is dephosphorylated to pantetheine.[2] Pantetheinase then hydrolyzes pantetheine into its two constituent molecules: pantothenic acid and cysteamine.[2][3] The released pantothenic acid can be recycled for the synthesis of new CoA, highlighting this as a "salvage pathway".[2]

Cysteamine itself is a highly reactive aminothiol that can be readily oxidized to its disulfide form, cystamine.[4] It is this metabolic pathway that positions pantetheine as a prodrug for delivering cysteamine to tissues.[5] The enzymatic activity of pantetheinase, particularly the vanin family of ectoenzymes, is the primary source of endogenous cysteamine in mammalian tissues.[4][6]

Caption: Metabolic pathway from Coenzyme A to Cysteamine.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic conversion of pantetheine and the pharmacokinetic properties of its derivatives.

Table 1: Kinetic Parameters of Pantetheinase

| Enzyme Source | Substrate | Km | Optimal pH | Reference(s) |

| Rat Intestinal Mucosa | Pantethine | 4.6 µM | 4.0 - 9.0 | [3][7] |

| Horse Kidney | Pantethine | ~5 mM | 4.0 - 5.5 | [8] |

Table 2: Pharmacokinetic Data of Orally Administered Pantethine in Humans

| Parameter | Value | Notes | Reference(s) |

| Pantethine Plasma Levels | Undetectable | Rapidly hydrolyzed in the small intestine and plasma. | [3][9] |

| Peak Plasma Pantothenate | 2.5 hours | Levels can reach over 250 µM, 300 times normal. | [3] |

| Pantothenate Elimination Half-life (t1/2) | 28 hours | Follows an open two-compartment model. | [3] |

| Plasma Cysteamine Concentrations | Similar to equivalent doses of cysteamine | Indicates effective conversion of pantethine to cysteamine. | [3] |

| White Blood Cell Cystine Depletion | Maximum of 80% | Compared to >90% with direct cysteamine administration. | [9] |

Table 3: In Vitro and In Vivo Effects of Pantethine and its Metabolites

| Experimental Model | Treatment | Effect | Reference(s) |

| Diabetic Male Rats | 0.1% Pantethine | Lowered plasma free fatty acids. | [10] |

| Diabetic Male Rats | Pantothenate | No effect on plasma free fatty acids. | [10] |

| Diabetic Male Rats | Cystamine | Largely duplicated the effect of pantethine. | [10] |

| Rat Liver Homogenates | Pantethine | Increased Coenzyme A levels by 45%. | [10] |

| Rat Liver Homogenates | Cystamine or Pantothenate | No increase in Coenzyme A levels. | [10] |

Experimental Protocols

Protocol 1: Spectrophotometric Assay of Pantetheinase Activity

This protocol is adapted from methods utilizing a chromogenic substrate to measure pantetheinase activity. The principle involves the enzymatic cleavage of a synthetic substrate, leading to the release of a chromophore that can be quantified spectrophotometrically.

Materials:

-

Purified pantetheinase or tissue/cell lysate containing the enzyme.

-

Pantothenate-p-nitroanilide (or other suitable chromogenic substrate).

-

Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0-8.0).

-

Spectrophotometer capable of reading at 405-410 nm.

-

Microplate reader (for high-throughput assays).

-

Incubator set to 37°C.

Procedure:

-

Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in a suitable solvent like DMSO). Further dilute in the reaction buffer to the desired working concentration.

-

Reaction Setup: In a microplate well or a cuvette, add the reaction buffer and the substrate solution.

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme sample (purified enzyme or lysate).

-

Measurement: Immediately place the sample in the spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time. Record readings at regular intervals (e.g., every minute for 15-30 minutes).

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the molar extinction coefficient of the released chromophore.

Caption: Workflow for a spectrophotometric pantetheinase assay.

Protocol 2: Quantification of Cysteamine in Biological Samples by HPLC

This protocol provides a general framework for the determination of cysteamine in biological fluids like plasma, often requiring derivatization due to the lack of a strong chromophore in the cysteamine molecule.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate).

-

Internal standard (e.g., cysteamine-d4).

-

Reducing agent (e.g., sodium borohydride or TCEP) to convert cystamine to cysteamine.

-

Protein precipitation solvent (e.g., ice-cold acetonitrile or perchloric acid).

-

Derivatization agent (e.g., monobromobimane, OPA).

-

HPLC system with a suitable detector (e.g., fluorescence or UV).

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Add the internal standard.

-

To measure total cysteamine (cysteamine + cystamine), add a reducing agent and incubate to convert all cystamine to cysteamine.

-

Precipitate proteins by adding a cold protein precipitation solvent. Vortex and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

Add the derivatization agent to the supernatant and incubate under the conditions specified for the chosen reagent (e.g., in the dark at room temperature).

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Perform chromatographic separation using a suitable mobile phase gradient on a C18 column.

-

Detect the derivatized cysteamine and internal standard using the appropriate detector (e.g., fluorescence detector with excitation and emission wavelengths specific to the derivatizing agent).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of cysteamine standards.

-

Determine the concentration of cysteamine in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Protocol 3: In Vitro Studies of Pantetheine in Cell Culture

This protocol outlines a general procedure for treating cultured cells with pantetheine to study its effects on cellular processes.

Materials:

-

Cultured cells of interest.

-

Complete cell culture medium.

-

Pantetheine stock solution (prepared in a sterile solvent like water or DMSO and filter-sterilized).

-

Phosphate-buffered saline (PBS), sterile.

-

Incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere and grow overnight.

-

Preparation of Treatment Media: On the day of the experiment, prepare fresh treatment media by diluting the pantetheine stock solution into the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Cell Treatment:

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the prepared treatment media (including controls) to the cells.

-

Return the plates to the incubator for the desired duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis: Following incubation, harvest the cells and/or culture supernatant for downstream assays, such as cell viability assays (e.g., MTT), lipid extraction, protein analysis, or metabolite analysis.

References

- 1. Determination of cysteamine and cystamine by gas chromatography with flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Metabolism of pantethine in cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Pantethine lipomodulation: evidence for cysteamine mediation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Pantetheine in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pantetheine is the immediate metabolic precursor to pantothenic acid (Vitamin B5) and a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. The quantification of pantetheine in plasma is crucial for researchers, scientists, and drug development professionals studying metabolic disorders, nutritional status, and the pharmacokinetics of pantetheine-related compounds.

This application note provides a detailed protocol for the sensitive and selective quantification of pantetheine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise quantification.

Signaling Pathway Context

Pantetheine plays a central role in the conversion of pantothenic acid to Coenzyme A. The metabolic pathway highlights the importance of accurately measuring pantetheine levels to understand the dynamics of CoA biosynthesis.

Caption: Coenzyme A biosynthesis pathway.

Experimental Protocols

Materials and Reagents

-

Pantetheine analytical standard

-

Pantetheine-d4 (or other suitable stable isotope-labeled internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes, LC vials, and other standard laboratory consumables

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

Vortex samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., Pantetheine-d4 at 100 ng/mL in 50% methanol).

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.[1]

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Experimental Workflow Diagram

Caption: Sample preparation workflow.

LC-MS/MS Analysis

The following are suggested starting conditions and may require optimization for your specific instrumentation and application.

Liquid Chromatography

| Parameter | Suggested Condition |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 1 |

Table 1: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 5.0 |

| 0.50 | 5.0 |

| 2.50 | 95.0 |

| 3.50 | 95.0 |

| 3.51 | 5.0 |

| 5.00 | 5.0 |

Mass Spectrometry

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| MRM Transitions | See Table 2 |

Table 2: Illustrative MRM Transitions

Note: These transitions are illustrative and require experimental optimization.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Pantetheine | 279.1 | 132.1 | 100 | 15 |

| Pantetheine-d4 | 283.1 | 136.1 | 100 | 15 |

Data Analysis and Quantitative Results

Data acquisition and processing should be performed using appropriate software. Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards.

Method Validation Summary

The following tables summarize the expected performance characteristics of a validated method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Pantetheine | 1 - 1000 | ≥ 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 20% | < 20% | 80-120% |

| Low | 3 | < 15% | < 15% | 85-115% |

| Mid | 100 | < 15% | < 15% | 85-115% |

| High | 800 | < 15% | < 15% | 85-115% |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | 85-115% | 85-115% |

| High | 800 | 85-115% | 85-115% |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of pantetheine in human plasma by LC-MS/MS. The method is designed to be sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of metabolic research and drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The provided experimental parameters serve as a robust starting point for method implementation and validation.

References

Application Notes and Protocols: Pantetheine as a Substrate for Pantetheinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantetheinase, also known as vanin-1, is a key enzyme in the coenzyme A (CoA) salvage pathway.[1][2] It catalyzes the hydrolysis of pantetheine into pantothenic acid (vitamin B5) and cysteamine.[3] This enzymatic activity is crucial for recycling pantothenic acid for CoA biosynthesis and for producing cysteamine, a potent antioxidant with roles in modulating inflammation and oxidative stress.[4] Given its involvement in various physiological and pathological processes, the measurement of pantetheinase activity is of significant interest in biomedical research and drug development.[5][6]

These application notes provide detailed protocols for assaying pantetheinase activity using its natural substrate, pantetheine. The methodologies described are suitable for characterizing enzyme kinetics, screening for inhibitors, and quantifying enzyme activity in various biological samples.

Biochemical Pathway

Pantetheinase is a hydrolase that acts on the amide bond of pantetheine.[2][3] The enzyme requires a reduced thiol group for its activity.[3]

Caption: Enzymatic hydrolysis of pantetheine by pantetheinase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for pantetheinase activity assays.

| Parameter | Value | Source Organism/Conditions | Reference |

| Apparent Km for Pantetheine | 20 µM | Not specified | [7] |

| pH Optimum | ~9.0 | Not specified | [7] |

| pH Optimum (leukocytes) | 6.5 - 7.5 | Leukocytes | [3] |

| IC50 (RR6 inhibitor) | 540 nM | Recombinant vanin-1 | [5] |

| IC50 (RR6 inhibitor) | 40 nM | Human serum pantetheinase | [5] |

| IC50 (RR6 inhibitor) | 41 nM | Bovine serum pantetheinase | [5] |

| IC50 (RR6 inhibitor) | 87 nM | Rat serum pantetheinase | [5] |